molecular formula C9H10BrCl2NO B2535156 7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2126177-64-6

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B2535156
CAS No.: 2126177-64-6
M. Wt: 298.99
InChI Key: NAUQMNDMQNAYET-UHFFFAOYSA-N
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Description

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the CAS Number: 2126177-64-6 . It has a molecular weight of 298.99 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride . The InChI code is 1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.99 . It is typically in the form of a powder and is stored at room temperature .

Scientific Research Applications

Dopamine Receptor Studies

7-Bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and its derivatives have been studied for their affinity at the D1 dopamine receptor. For instance, the related 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have shown high affinity at this receptor, indicating potential use in studying dopaminergic mechanisms (Neumeyer et al., 1991).

Crystallographic and Structural Analysis

Research has also focused on the crystallographic analysis of similar benzazepine derivatives. Studies on various substituted tetrahydro-1,4-epoxy-1-benzazepines have provided insights into hydrogen-bonded structures and molecular conformations, which are valuable in understanding the chemical and physical properties of these compounds (Blanco et al., 2009), (Blanco et al., 2012).

Supramolecular Aggregation Studies

Studies on compounds like 7-bromo-2-phenyl-2,3,4,5-tetrahydro-1,4-epoxynaphtho[1,2-b]azepine have explored how small changes in peripheral substituents can significantly alter crystal structures. This research is significant for understanding supramolecular aggregation patterns in benzazepine derivatives (Palma et al., 2009).

Synthesis and Process Development

Research in the area of synthesis and process development of benzoxazepine-containing compounds has been conducted. For example, a practical method for synthesizing a CCR5 antagonist with a benzoxazepine core was developed, highlighting the importance of benzoxazepines in medicinal chemistry (Ikemoto et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO.ClH/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUQMNDMQNAYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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